1-(3-Bromopyridin-2-yl)piperazine hydrochloride
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Overview
Description
1-(3-Bromopyridin-2-yl)piperazine hydrochloride is a chemical compound that features a piperazine ring attached to a bromopyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopyridin-2-yl)piperazine typically involves the reaction of 3-bromo-2-chloropyridine with piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromopyridin-2-yl)piperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents such as ethanol or acetonitrile.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or palladium on carbon.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or DMF.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of N-oxides.
Reduction: Formation of dehalogenated products.
Coupling Reactions: Formation of biaryl or aryl-alkyl compounds.
Scientific Research Applications
1-(3-Bromopyridin-2-yl)piperazine hydrochloride has diverse applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, including anticonvulsants and antimicrobial agents.
Biological Studies: The compound is used to study the interaction of piperazine derivatives with biological targets, such as receptors and enzymes.
Material Science: It is employed in the synthesis of materials for organic electronics and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromopyridin-2-yl)piperazine hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors, while the bromopyridine moiety can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
- 1-(3-Chloropyridin-2-yl)piperazine
- 1-(3-Fluoropyridin-2-yl)piperazine
- 1-(3-Iodopyridin-2-yl)piperazine
Comparison: 1-(3-Bromopyridin-2-yl)piperazine hydrochloride is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and influence the compound’s biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative may exhibit different reactivity and potency in biological assays.
Properties
IUPAC Name |
1-(3-bromopyridin-2-yl)piperazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3.ClH/c10-8-2-1-3-12-9(8)13-6-4-11-5-7-13;/h1-3,11H,4-7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQFKKFRVCWWSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC=N2)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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